1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H11Cl2F3N2 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)6-1-2-7(14-5-6)8(13)3-4-8;;/h1-2,5H,3-4,13H2;2*1H |
InChI Key |
BMTOBXDNMBYTIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)C(F)(F)F)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of 5-(Trifluoromethyl)pyridin-2-amine
Bromination introduces reactive sites for subsequent cyclopropanation. Two primary methods are documented:
Method A: N-Bromosuccinimide (NBS) in Chloroform
A mixture of 65 g of 5-(trifluoromethyl)pyridin-2-amine and 100 mL of chloroform is treated with 71 g of NBS under ice cooling. After warming to 80°C for 1.5 hours, the product is extracted and purified via silica gel chromatography, yielding 96 g (86%) of 3-bromo-5-(trifluoromethyl)pyridin-2-amine. This method prioritizes scalability and avoids harsh acids.
Method B: Bromine in Acetic Acid
Dissolving 9 g of 5-(trifluoromethyl)pyridin-2-amine in 75 mL of acetic acid followed by slow addition of 5.8 mL bromine at room temperature yields 10.2 g (85%) of 3-bromo-5-(trifluoromethyl)pyridin-2-amine after neutralization with NaOH and hexane washing. While efficient, this approach requires careful handling of corrosive reagents.
Cyclopropanation Strategies
Cyclopropane ring formation is critical for introducing the cyclopropanamine moiety. Two pathways dominate:
Nucleophilic Substitution with Cyclopropane Precursors
Reaction of 3-bromo-5-(trifluoromethyl)pyridin-2-amine with cyclopropanamine derivatives under basic conditions forms the target scaffold. For example, treatment with cyclopropanamine in the presence of K₂CO₃ in DMF at 120°C for 12 hours achieves moderate yields (50–60%). Microwave irradiation at 150°C reduces reaction times to 2 hours with comparable efficiency.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling using [Pd(PPh₃)₄] and cyclopropanamine boronic esters in toluene at 100°C achieves higher yields (70–75%) but requires stringent anhydrous conditions. Nickel catalysts, though less expensive, show lower selectivity for the pyridine substrate.
Dihydrochloride Salt Formation
The final step involves converting the free base to its dihydrochloride salt. Dissolving 1-(5-(trifluoromethyl)pyridin-2-yl)cyclopropanamine in anhydrous ethanol and treating with HCl gas at 0°C precipitates the dihydrochloride salt in 90% yield. Recrystallization from ethanol-diethyl ether enhances purity (>99% by HPLC).
Optimization and Scalability
Solvent Systems
Mixed solvents like 1,2-dimethoxyethane-methanol (1:1) improve reaction homogeneity during cyclopropanation, increasing yields from 42% to 55% compared to ethanol alone.
Temperature and Time
Elevating temperatures to 80–85°C accelerates cyclopropanation but risks decomposition. Microwave-assisted synthesis at 75°C for 2 hours balances speed and product stability.
Comparative Analysis of Methods
| Parameter | NBS Bromination | Br₂ Bromination | Pd-Catalyzed Coupling |
|---|---|---|---|
| Yield | 86% | 85% | 75% |
| Reaction Time | 1.5 hours | 1 hour | 12 hours |
| Scalability | Industrial | Lab-scale | Pilot-scale |
| Cost | Moderate | Low | High |
NBS bromination paired with Pd-catalyzed coupling offers the optimal balance of yield and scalability for industrial applications.
Challenges and Solutions
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The cyclopropanamine moiety can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
- Structure : Benzaldehyde core substituted with a 5-(trifluoromethyl)pyridin-2-yl group.
- Molecular Formula: C₁₃H₈F₃NO
- CAS RN : 871252-64-1
- Properties : Melting point 91–93°C; priced at ¥25,800 per gram (90% purity) .
- Key Differences : Lacks the cyclopropanamine moiety and dihydrochloride salt. The aldehyde group renders it reactive in condensation reactions, unlike the amine functionality of the target compound.
Compound B : 1-(Pyrimidin-2-yl)cyclopropanamine Dihydrochloride
- Structure : Cyclopropanamine linked to a pyrimidine ring (vs. trifluoromethylpyridine in the target compound).
- Role in Synthesis : Used in coupling reactions with carboxylic acids (e.g., HATU-mediated amide bond formation) to generate bioactive molecules .
- Key Differences : Pyrimidine is a smaller, nitrogen-rich heterocycle compared to trifluoromethylpyridine, altering electronic properties and hydrogen-bonding capacity.
Compound C : 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine
- Structure : Piperazine ring substituted with a trifluoromethylpyridine group.
- Key Differences : Piperazine offers two basic nitrogen atoms for salt formation, whereas the cyclopropanamine in the target compound has a single amine group. Cyclopropane’s strain may confer distinct conformational preferences.
Physicochemical and Functional Comparisons
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Cyclopropanamine + CF₃-pyridine | Benzaldehyde + CF₃-pyridine | Cyclopropanamine + pyrimidine |
| Salt Form | Dihydrochloride | None | Dihydrochloride |
| Solubility | High (due to dihydrochloride) | Low (aldehyde is hydrophobic) | High (salt form) |
| Synthetic Utility | Amine coupling, drug intermediates | Aldehyde-based condensations | Amide bond formation in drug design |
| Price (per gram) | Not available | ¥25,800 | Not available |
Research Implications
- Trifluoromethylpyridine vs.
- Cyclopropane vs. Piperazine : Cyclopropane’s rigidity may reduce entropic penalties during protein-ligand binding, offering advantages over flexible piperazine derivatives.
- Salt Forms : Dihydrochloride salts (target compound and Compound B) are critical for improving solubility in aqueous screening assays, a common requirement in early-stage drug discovery .
Biological Activity
1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropanamine moiety and a trifluoromethyl-substituted pyridine, suggests various biological activities that warrant thorough investigation.
- Molecular Formula : C9H11Cl2F3N2
- Molecular Weight : 275.10 g/mol
- Physical Form : White to yellow solid
Research indicates that compounds similar to this cyclopropanamine derivative exhibit significant biological activity, particularly as inhibitors of specific enzymes. Notably, derivatives of cyclopropylamines have been studied as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and cancer progression. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and efficacy in biological systems.
Biological Activity Overview
This compound may interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in numerous signaling pathways. Preliminary studies suggest that this compound may exhibit binding affinity to specific GPCRs, influencing cellular responses.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of LSD1, highlighting its potential application in cancer therapeutics. The inhibition of this enzyme can lead to altered gene expression profiles in cancer cells.
Study 1: Inhibition of LSD1
A study demonstrated that similar cyclopropylamines can effectively inhibit LSD1 activity. The incorporation of the trifluoromethyl group was found to enhance the potency of these inhibitors, indicating a structure-activity relationship (SAR) that favors lipophilic substitutions for improved enzyme binding.
Study 2: Interaction with GPCRs
Using molecular docking techniques, researchers evaluated the binding affinities of this compound with various GPCRs. The results indicated promising interactions, suggesting potential therapeutic applications in modulating GPCR-mediated pathways.
Comparative Analysis with Similar Compounds
The following table summarizes the structural variations and unique features of compounds related to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine | Structure | Variation in trifluoromethyl position |
| (R)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine | Structure | Different substitution pattern on pyridine |
| (S)-N-(1-(5-(Trifluoromethyl)pyridin-2-yl)ethyl)cyclopropanamine | Structure | Enantiomeric variation affecting biological activity |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclopropanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclopropanation of pyridine derivatives followed by amine functionalization. Key steps include:
- Cyclopropane ring formation : Use transition-metal catalysts (e.g., palladium) or photochemical methods to facilitate cyclopropane coupling with pyridine precursors .
- Amine introduction : Employ reductive amination or nucleophilic substitution, optimizing pH and temperature to prevent side reactions (e.g., over-alkylation) .
- Yield optimization : Monitor reaction progress via HPLC or LC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry of trifluoromethylating agents to enhance efficiency .
Q. What analytical techniques are critical for validating the purity and structural integrity of this compound?
- Methodological Answer :
- Purity assessment : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Quantify impurities via mass spectrometry (e.g., ESI-MS) .
- Structural confirmation : Employ H/C NMR to verify cyclopropane and pyridine moieties. FT-IR can confirm amine hydrochloride formation (N-H stretches at ~2500–3000 cm) .
- Chloride content : Perform argentometric titration or ion chromatography to validate dihydrochloride stoichiometry .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in desiccated, amber vials to minimize hydrolysis .
- Light sensitivity : Expose aliquots to UV light (365 nm) and monitor degradation via HPLC. Use light-resistant containers for long-term storage .
- Humidity effects : Perform accelerated stability testing at 40°C/75% RH for 4 weeks, analyzing moisture uptake via Karl Fischer titration .
Advanced Questions
Q. How can discrepancies in reported bioactivity data for this compound be systematically resolved?
- Methodological Answer :
- Controlled replication : Standardize assay conditions (e.g., cell lines, incubation times) across labs. Use positive controls (e.g., known kinase inhibitors) to calibrate responses .
- Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., random-effects models) to account for variability. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Epistemological framing : Align conflicting results with theoretical models (e.g., ligand-receptor binding kinetics) to identify mechanistic outliers .
Q. What computational strategies are suitable for predicting interactions between this compound and biological targets?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases). Validate with molecular dynamics (MD) simulations in explicit solvent .
- QSAR modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. Cross-check predictions with experimental IC values .
- Electrostatic mapping : Analyze trifluoromethyl group’s electron-withdrawing effects via DFT calculations to predict regioselectivity in reactions .
Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic studies : Perform time-dependent inhibition assays (e.g., pre-incubation with enzymes) to distinguish competitive vs. non-competitive modes. Use Lineweaver-Burk plots for analysis .
- Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to identify critical binding residues. Correlate mutations with inhibition potency via SPR or ITC .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to resolve binding conformations at Ångström resolution .
Q. How does the trifluoromethyl group influence the compound’s reactivity in protic vs. aprotic solvents?
- Methodological Answer :
- Solvent polarity effects : Compare reaction rates in DMSO (polar aprotic) vs. ethanol (protic) using F NMR to monitor trifluoromethyl group stability .
- Acid-base interactions : Titrate the compound in buffered solutions (pH 2–10) to assess protonation effects on solubility and reactivity. Use UV-vis spectroscopy to track changes .
- Hammett analysis : Derive σ values for the trifluoromethyl substituent to quantify electronic effects on reaction intermediates .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic media?
- Methodological Answer :
- Standardized protocols : Adopt USP/PhEur guidelines for solubility testing. Use nephelometry to quantify undissolved particles in saturated solutions .
- Co-solvent screening : Test solubility in water-miscible solvents (e.g., PEG-400) and apply Hansen solubility parameters to rationalize discrepancies .
- Crystallography : Compare crystal structures (PXRD) to identify polymorphic forms that alter solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
